molecular formula C21H28O5 B14755409 7'-O-Ethylmarmin

7'-O-Ethylmarmin

Cat. No.: B14755409
M. Wt: 360.4 g/mol
InChI Key: FEQHBHHTIGJGNR-LBKOFNPBSA-N
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Description

7’-O-Ethylmarmin is a coumarin derivative with the chemical formula C21H28O5 . It is a naturally occurring compound found in the herbs of Citrus maxima. Coumarins are a class of organic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-O-Ethylmarmin typically involves the ethylation of marmin, another coumarin derivative. The reaction conditions often include the use of ethyl iodide or ethyl bromide as the ethylating agents in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 7’-O-Ethylmarmin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

7’-O-Ethylmarmin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 7’-O-Ethylmarmin involves its interaction with cellular components to exert its biological effects. The compound is known to bind to specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. For instance, its cytotoxic effects on cancer cells are believed to be mediated through the induction of oxidative stress and apoptosis .

Comparison with Similar Compounds

7’-O-Ethylmarmin is structurally similar to other coumarin derivatives, such as:

Uniqueness

What sets 7’-O-Ethylmarmin apart from these similar compounds is its unique ethoxy group, which imparts distinct chemical and biological properties. This modification enhances its solubility and potentially its bioavailability, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

7-[(E,6R)-7-ethoxy-6-hydroxy-3,7-dimethyloct-2-enoxy]chromen-2-one

InChI

InChI=1S/C21H28O5/c1-5-25-21(3,4)19(22)10-6-15(2)12-13-24-17-9-7-16-8-11-20(23)26-18(16)14-17/h7-9,11-12,14,19,22H,5-6,10,13H2,1-4H3/b15-12+/t19-/m1/s1

InChI Key

FEQHBHHTIGJGNR-LBKOFNPBSA-N

Isomeric SMILES

CCOC(C)(C)[C@@H](CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O

Canonical SMILES

CCOC(C)(C)C(CCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O

Origin of Product

United States

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